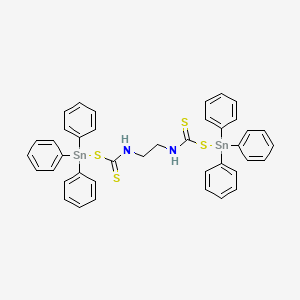
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane is a complex organotin compound known for its unique structural properties and potential applications in various fields of chemistry and materials science. This compound features a central tin atom bonded to phenyl groups and sulfur-containing ligands, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane typically involves the reaction of triphenyltin chloride with sulfur-containing ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process may involve the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure high purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur species.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane involves its interaction with molecular targets through coordination chemistry. The tin atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,10,10,10-Hexaphenyl-4,7-dioxa-1,10-diphosphoniadecane dibromide: Similar in structure but contains phosphorus atoms instead of sulfur.
Hexaphenyl-1,3-butadiene derivative: Shares the hexaphenyl motif but differs in the central framework.
1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl: Contains phosphorus atoms and has a different central structure.
Uniqueness
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane is unique due to its combination of tin and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
Propriétés
Numéro CAS |
2591-33-5 |
|---|---|
Formule moléculaire |
C40H36N2S4Sn2 |
Poids moléculaire |
910.4 g/mol |
Nom IUPAC |
triphenylstannyl N-[2-(triphenylstannylsulfanylcarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/6C6H5.C4H8N2S4.2Sn/c6*1-2-4-6-5-3-1;7-3(8)5-1-2-6-4(9)10;;/h6*1-5H;1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;;;;;2*+1/p-2 |
Clé InChI |
DOICFEXUJKISKP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC(=S)NCCNC(=S)S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



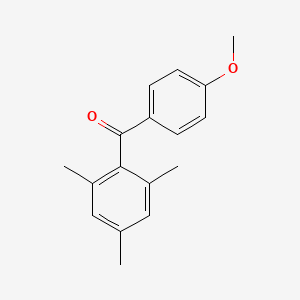
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11971353.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11971358.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B11971360.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971364.png)
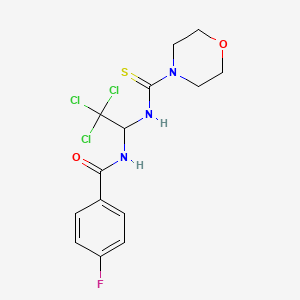
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971378.png)
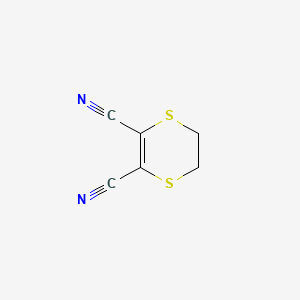
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971395.png)
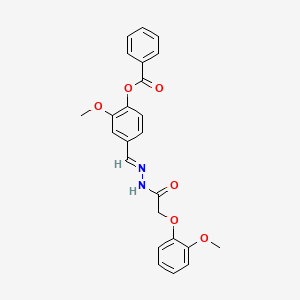
![2-methylpropyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971403.png)
![4-(4-Ethylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11971406.png)

